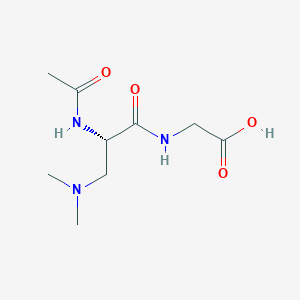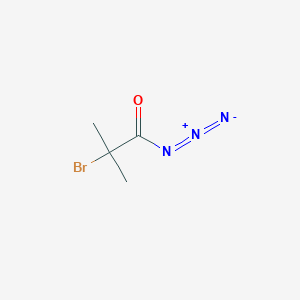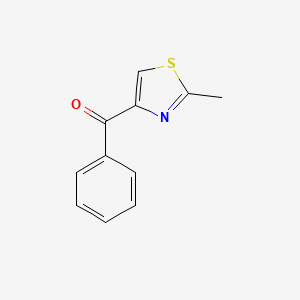![molecular formula C11H12N2O B12593063 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- CAS No. 651314-52-2](/img/structure/B12593063.png)
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The specific structure of this compound includes an isoxazole ring attached via an ethynyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods often involve the hydrogenation of cycloalkenes using catalysts such as platinum or nickel .
Chemical Reactions Analysis
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium or platinum.
Substitution: The compound can undergo substitution reactions with various electrophiles to form addition products.
Common reagents and conditions used in these reactions include MCPBA for oxidation and hydrogen gas with palladium or platinum catalysts for reduction. The major products formed from these reactions include epoxides and other polyfunctionalized bicyclic systems .
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- can be compared with other similar compounds, such as:
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound has an oxygen atom in place of the nitrogen atom, leading to different chemical properties and applications.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic structure, which affects its reactivity and biological activity.
The uniqueness of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- lies in its specific combination of an azabicyclo structure with an isoxazole ring, providing distinct chemical and biological properties that make it valuable for various scientific research applications.
Properties
CAS No. |
651314-52-2 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[2.2.1]heptan-7-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O/c1(10-3-6-12-14-10)2-11-9-4-7-13(11)8-5-9/h3,6,9,11H,4-5,7-8H2 |
InChI Key |
IUEPDRYKTARBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C2C#CC3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)
![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)

![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)


